molecular formula C12H15N5O3 B11460904 ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate

ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11460904
M. Wt: 277.28 g/mol
InChI Key: XIQYYHWYKNWPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE typically involves the reaction of 3-amino-4-methoxybenzoic acid with sodium azide to form the tetrazole ring. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-amino-4-methoxyphenyl)acetate
  • Ethyl 2-(4-methoxyphenyl)aminoacetate
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

ETHYL 2-[5-(3-AMINO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 2-[5-(3-amino-4-methoxyphenyl)tetrazol-2-yl]acetate

InChI

InChI=1S/C12H15N5O3/c1-3-20-11(18)7-17-15-12(14-16-17)8-4-5-10(19-2)9(13)6-8/h4-6H,3,7,13H2,1-2H3

InChI Key

XIQYYHWYKNWPDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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